REACTION_CXSMILES
|
[CH:1]1[CH:7]=[CH:6][N:5]([O-:8])[C:3](=[S:4])[CH:2]=1.[Na+:9]>O>[CH:1]1[CH:7]=[CH:6][N+:5]([O-:8])=[C:3]([SH:4])[CH:2]=1.[CH:1]1[CH:7]=[CH:6][N+:5]([O-:8])=[C:3]([S-:4])[CH:2]=1.[Na+:9].[CH:1]1[CH:7]=[CH:6][N:5]([OH:8])[C:3](=[S:4])[CH:2]=1 |f:0.1,4.5|
|
Name
|
sodium pyrithione
|
Quantity
|
2.61 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=S)N(C=C1)[O-].[Na+]
|
Name
|
|
Quantity
|
50 g
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
by stirring 1 g
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Preparation of Comparative Example 2a (chitosan-pyrithione complex)
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C=1C=C[N+](=C(C1)S)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C=1C=C[N+](=C(C1)[S-])[O-].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=S)N(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |